6-methyl-5H-[1,3]dioxolo[4,5-f]benzimidazole
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Overview
Description
6-methyl-5H-[1,3]dioxolo[4,5-f]benzimidazole is a heterocyclic compound that belongs to the class of benzimidazoles. These compounds are characterized by a benzene ring fused to an imidazole ring, which is further fused with a dioxole ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-5H-[1,3]dioxolo[4,5-f]benzimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitroaniline with glyoxal in the presence of an acid catalyst, followed by reduction and cyclization to form the desired benzimidazole structure . The reaction conditions often require precise temperature control and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
6-methyl-5H-[1,3]dioxolo[4,5-f]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
6-methyl-5H-[1,3]dioxolo[4,5-f]benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-methyl-5H-[1,3]dioxolo[4,5-f]benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-methylbenzimidazole: Similar structure but lacks the dioxole ring.
6-methylbenzimidazole: Similar structure but lacks the dioxole ring.
5,6-dimethylbenzimidazole: Contains an additional methyl group compared to 6-methyl-5H-[1,3]dioxolo[4,5-f]benzimidazole.
Uniqueness
The presence of the dioxole ring in this compound imparts unique chemical properties, such as increased stability and specific reactivity, distinguishing it from other benzimidazole derivatives .
Properties
Molecular Formula |
C9H8N2O2 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
6-methyl-5H-[1,3]dioxolo[4,5-f]benzimidazole |
InChI |
InChI=1S/C9H8N2O2/c1-5-10-6-2-8-9(13-4-12-8)3-7(6)11-5/h2-3H,4H2,1H3,(H,10,11) |
InChI Key |
NSHXHFHCNCMMLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC3=C(C=C2N1)OCO3 |
Origin of Product |
United States |
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